Cas no 2138824-35-6 (4-(3-Bromoprop-2-en-1-yl)-1,2-difluorobenzene)

4-(3-Bromoprop-2-en-1-yl)-1,2-difluorobenzene 化学的及び物理的性質
名前と識別子
-
- EN300-802746
- 4-(3-bromoprop-2-en-1-yl)-1,2-difluorobenzene
- 2138824-35-6
- 4-(3-Bromoprop-2-en-1-yl)-1,2-difluorobenzene
-
- インチ: 1S/C9H7BrF2/c10-5-1-2-7-3-4-8(11)9(12)6-7/h1,3-6H,2H2/b5-1+
- InChIKey: CWBQIFCWLOQEKS-ORCRQEGFSA-N
- ほほえんだ: Br/C=C/CC1C=CC(=C(C=1)F)F
計算された属性
- せいみつぶんしりょう: 231.96992g/mol
- どういたいしつりょう: 231.96992g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
4-(3-Bromoprop-2-en-1-yl)-1,2-difluorobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-802746-0.5g |
4-(3-bromoprop-2-en-1-yl)-1,2-difluorobenzene |
2138824-35-6 | 95% | 0.5g |
$1014.0 | 2024-05-21 | |
Enamine | EN300-802746-5.0g |
4-(3-bromoprop-2-en-1-yl)-1,2-difluorobenzene |
2138824-35-6 | 95% | 5.0g |
$3065.0 | 2024-05-21 | |
Enamine | EN300-802746-0.25g |
4-(3-bromoprop-2-en-1-yl)-1,2-difluorobenzene |
2138824-35-6 | 95% | 0.25g |
$972.0 | 2024-05-21 | |
Enamine | EN300-802746-10.0g |
4-(3-bromoprop-2-en-1-yl)-1,2-difluorobenzene |
2138824-35-6 | 95% | 10.0g |
$4545.0 | 2024-05-21 | |
Enamine | EN300-802746-0.1g |
4-(3-bromoprop-2-en-1-yl)-1,2-difluorobenzene |
2138824-35-6 | 95% | 0.1g |
$930.0 | 2024-05-21 | |
Enamine | EN300-802746-2.5g |
4-(3-bromoprop-2-en-1-yl)-1,2-difluorobenzene |
2138824-35-6 | 95% | 2.5g |
$2071.0 | 2024-05-21 | |
Enamine | EN300-802746-1.0g |
4-(3-bromoprop-2-en-1-yl)-1,2-difluorobenzene |
2138824-35-6 | 95% | 1.0g |
$1057.0 | 2024-05-21 | |
Enamine | EN300-802746-0.05g |
4-(3-bromoprop-2-en-1-yl)-1,2-difluorobenzene |
2138824-35-6 | 95% | 0.05g |
$888.0 | 2024-05-21 |
4-(3-Bromoprop-2-en-1-yl)-1,2-difluorobenzene 関連文献
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
4-(3-Bromoprop-2-en-1-yl)-1,2-difluorobenzeneに関する追加情報
Recent Advances in the Application of 4-(3-Bromoprop-2-en-1-yl)-1,2-difluorobenzene (CAS: 2138824-35-6) in Chemical Biology and Pharmaceutical Research
4-(3-Bromoprop-2-en-1-yl)-1,2-difluorobenzene (CAS: 2138824-35-6) has emerged as a versatile building block in medicinal chemistry and chemical biology due to its unique structural features. Recent studies highlight its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of covalent inhibitors targeting cysteine residues in disease-relevant proteins. The compound's α,β-unsaturated carbonyl mimic structure enables selective modification of biological targets through Michael addition reactions.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in developing irreversible kinase inhibitors. Researchers at the University of California utilized 4-(3-Bromoprop-2-en-1-yl)-1,2-difluorobenzene to create a series of EGFR inhibitors with improved selectivity profiles. The difluoro substitution pattern was found to significantly enhance membrane permeability while maintaining target engagement, addressing a common challenge in covalent drug development.
In chemical biology applications, this compound has been employed as a click chemistry handle for protein labeling. A Nature Chemical Biology paper (2024) described its use in creating fluorogenic probes for live-cell imaging of protein-protein interactions. The bromoalkene moiety serves as an effective bioorthogonal reaction site that can be further functionalized with various reporter groups without interfering with cellular processes.
Recent synthetic methodology developments have expanded access to this compound. A Green Chemistry report (2023) outlined a novel catalytic system for its preparation with 78% yield and >99% purity, addressing previous scalability challenges. This advancement is particularly significant given the growing demand for high-quality building blocks in fragment-based drug discovery campaigns.
Structural-activity relationship studies have revealed that the 1,2-difluoro substitution pattern confers unique electronic properties that influence both reactivity and metabolic stability. Computational modeling suggests this configuration reduces oxidative metabolism while maintaining sufficient electrophilicity for targeted covalent modification. These findings position 4-(3-Bromoprop-2-en-1-yl)-1,2-difluorobenzene as a privileged scaffold for next-generation covalent drug discovery.
Ongoing clinical trials featuring compounds derived from this scaffold include oncology and inflammatory disease targets. Preliminary results from Phase I studies indicate favorable pharmacokinetic profiles, with particular promise shown in overcoming resistance mutations in kinase targets. The compound's versatility continues to inspire novel applications across multiple therapeutic areas.
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